molecular formula C5H13NO B144490 5-Amino-1-pentanol CAS No. 2508-29-4

5-Amino-1-pentanol

Cat. No.: B144490
CAS No.: 2508-29-4
M. Wt: 103.16 g/mol
InChI Key: LQGKDMHENBFVRC-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

5-Amino-1-pentanol can undergo intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . This reaction can lead to the formation of various products, depending on the specific conditions and reactants used.

Biochemical Pathways

It’s known that it can be used in the synthesis of s-glycosyl amino-acid building blocks . These building blocks can be incorporated into larger molecules, potentially influencing various biochemical pathways.

Result of Action

The specific molecular and cellular effects of this compound’s action depend on the context in which it is used. For example, in the synthesis of S-glycosyl amino-acid building blocks, it contributes to the formation of these important biochemical components .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactions with piperidine and methyl or ethyl piperidine are facilitated by the presence of methanol or ethanol and a zeolite catalyst . The temperature and pH of the environment could also impact its reactivity and stability.

Biochemical Analysis

Biochemical Properties

5-Amino-1-pentanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes facile intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . It has also been used in the synthesis of S-glycosyl amino-acid building blocks .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . By modulating the NNMT enzyme, this compound helps in maintaining efficient energy metabolism and preserving muscle mass .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with enzymes involved in crucial biochemical pathways, leading to improved overall metabolic efficiency . For instance, it inhibits the activity of the NNMT enzyme, thus influencing metabolic processes that promote fat burning and regulate appetite .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available, it’s known that this compound forms white crystalline clumps at solidification temperatures around 35 °C, which dissolve in water, ethanol, and acetone .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Preliminary findings from studies suggest a tolerable oral dosage of approximately 100mg/kg in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in cellular metabolism as it catalyzes the metabolism (methylation) of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tolmetin β-D-Glucuronide involves the enzymatic conjugation of tolmetin with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver . The reaction conditions include maintaining an optimal pH and temperature to ensure the efficiency of the enzyme-catalyzed reaction.

Industrial Production Methods: Industrial production of Tolmetin β-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Tolmetin β-D-Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur in the presence of water, leading to the breakdown of the glucuronide conjugate back to tolmetin and glucuronic acid .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include tolmetin, glucuronic acid, and various oxidative metabolites .

Comparison with Similar Compounds

  • Zomepirac β-D-Glucuronide
  • Ketoprofen β-D-Glucuronide
  • Diclofenac β-D-Glucuronide

Comparison: Tolmetin β-D-Glucuronide is unique in its binding affinity to human serum albumin and its potential to cause idiosyncratic drug toxicity . Compared to similar compounds, it has a higher binding affinity and a longer half-life in various in vitro systems . This uniqueness makes it a valuable compound for studying drug metabolism and safety assessments.

Properties

IUPAC Name

5-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGKDMHENBFVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179771
Record name 5-Aminopentan-1-ol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS]
Record name 5-Aminopentan-1-ol
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CAS No.

2508-29-4
Record name 5-Amino-1-pentanol
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Record name 5-Aminopentan-1-ol
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Record name 5-Aminopentan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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